Physicochemical Property Profile vs. Closest Structural Analogs in the Pyrrolidinone-Acetamide Series
The target compound is defined by its specific substitution pattern: a 4-ethoxyphenyl group on the acetamide nitrogen and an unsubstituted 5-oxopyrrolidine ring. This distinguishes it from the related compound 2-(4-ethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide, which bears an additional 3-methoxyphenyl substituent on the pyrrolidinone nitrogen. The structural difference results in distinct computed physicochemical properties [1]. The target compound has a lower molecular weight (262.30 vs. 368.43 g/mol for the N-substituted analog) and a lower calculated lipophilicity (XLogP3-AA 0.6 vs. an estimated higher value for the N-aryl analog). These differences in molecular weight, hydrogen bonding capacity, and lipophilicity are critical parameters governing solubility, permeability, and non-specific binding in screening assays, supporting the need for compound-specific procurement rather than analog substitution [1].
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW 262.30 g/mol; XLogP3-AA 0.6; HBD 2; HBA 3; TPSA 67.4 Ų |
| Comparator Or Baseline | 2-(4-ethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide: approximate MW 368.43 g/mol; additional aromatic substituent increases lipophilicity and TPSA |
| Quantified Difference | MW difference ~106 g/mol; estimated ΔXLogP3-AA >1 log unit based on added aromatic ring contribution |
| Conditions | Computed properties from PubChem (PubChem release 2024.12.12) |
Why This Matters
Physicochemical divergence directly impacts assay behavior; procurement of the wrong analog risks invalidating screening hit confirmation and SAR interpretation.
- [1] PubChem. Compound Summary for CID 56765663: 2-(4-ethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide. National Center for Biotechnology Information, 2026. View Source
